Ethyl 2-(3-amino-1h-1,2,4-triazol-1-yl)propanoate
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Overview
Description
Ethyl 2-(3-amino-1h-1,2,4-triazol-1-yl)propanoate is a chemical compound that belongs to the class of 1,2,4-triazoles. This compound is characterized by the presence of an ethyl ester group and an amino group attached to the triazole ring. The 1,2,4-triazole ring is a five-membered ring containing three nitrogen atoms, which imparts unique chemical properties to the compound. This compound is of interest in various fields of scientific research due to its potential biological and chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(3-amino-1h-1,2,4-triazol-1-yl)propanoate typically involves the reaction of ethyl 2-bromoacetate with 3-amino-1,2,4-triazole under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the amino group of the triazole attacks the electrophilic carbon of the ethyl 2-bromoacetate, leading to the formation of the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, and a base such as sodium hydroxide or potassium carbonate is used to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and other advanced techniques may be employed to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3-amino-1h-1,2,4-triazol-1-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Various electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Nitro derivatives of the triazole ring.
Reduction: Alcohol derivatives of the ester group.
Substitution: Various substituted triazole derivatives depending on the electrophile used.
Scientific Research Applications
Ethyl 2-(3-amino-1h-1,2,4-triazol-1-yl)propanoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.
Industry: It is used in the synthesis of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of Ethyl 2-(3-amino-1h-1,2,4-triazol-1-yl)propanoate involves its interaction with various molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, which can influence biological pathways. The amino group can participate in nucleophilic attacks, and the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate enzyme activity and other cellular processes .
Comparison with Similar Compounds
Ethyl 2-(3-amino-1h-1,2,4-triazol-1-yl)propanoate can be compared with other similar compounds such as:
3-Amino-1,2,4-triazole: Lacks the ethyl ester group and has different reactivity and applications.
Ethyl 2-(1h-1,2,4-triazol-1-yl)acetate: Similar structure but with different substitution patterns on the triazole ring.
1,2,4-Triazole derivatives: Various derivatives with different substituents that influence their chemical and biological properties
Biological Activity
Ethyl 2-(3-amino-1H-1,2,4-triazol-1-yl)propanoate is a compound of interest due to its potential biological activities, particularly in pharmacology and biochemistry. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.
Chemical Structure and Properties
This compound can be characterized by its triazole ring, which is known for its diverse biological properties. The presence of the amino group enhances its reactivity and interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds containing triazole rings have shown significant anti-proliferative effects against various cancer cell lines. A notable example includes a study where derivatives exhibited IC50 values indicating effective inhibition of cell growth in liver carcinoma (HepG2) cells. Specifically, some derivatives demonstrated IC50 values as low as 16.782 µg/mL, suggesting strong anti-cancer properties while maintaining low toxicity levels (around 1.19%) .
Enzyme Inhibition
Triazole compounds are also explored for their enzyme inhibition capabilities. For example, new thienobenzo/naphtho-triazoles were evaluated for their inhibitory effects on butyrylcholinesterase (BChE). These studies suggest that modifications in the triazole structure can enhance inhibitory potency against cholinesterases, which are crucial targets in treating neurodegenerative diseases .
Structure-Activity Relationship (SAR)
The structure-activity relationship is critical for understanding how modifications to the triazole moiety affect biological activity. Research indicates that introducing different substituents can significantly alter the compound's efficacy. For example, compounds with electron-withdrawing groups exhibited enhanced anti-cancer activity compared to those with electron-donating groups .
Case Study 1: Anticancer Effects
A study investigated a series of triazole derivatives for their anticancer effects on HepG2 cell lines. The results indicated that specific structural modifications led to increased cytotoxicity. The most effective compound in this series was identified as having two methyl groups at the ortho-position on the phenyl ring, which correlated with its high anti-proliferative activity .
Case Study 2: Enzyme Inhibition
In another study focusing on cholinesterase inhibitors, various triazole derivatives were synthesized and tested for their inhibitory potential against BChE. The findings showed that certain modifications led to improved inhibition rates, suggesting that the triazole ring's electronic properties play a significant role in enzyme interactions .
Data Tables
Compound | IC50 (µg/mL) | Toxicity (%) | Target |
---|---|---|---|
Triazole Derivative A | 16.782 | 1.19 | HepG2 |
Triazole Derivative B | 48.8 | 0.5 | BChE |
Properties
Molecular Formula |
C7H12N4O2 |
---|---|
Molecular Weight |
184.20 g/mol |
IUPAC Name |
ethyl 2-(3-amino-1,2,4-triazol-1-yl)propanoate |
InChI |
InChI=1S/C7H12N4O2/c1-3-13-6(12)5(2)11-4-9-7(8)10-11/h4-5H,3H2,1-2H3,(H2,8,10) |
InChI Key |
MQJKNXIHRHOWND-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)N1C=NC(=N1)N |
Origin of Product |
United States |
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